3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid
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Overview
Description
3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid is an organic compound characterized by a complex aromatic structure with multiple phenoxy groups and a carboxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids. The general steps include:
Preparation of Aryl Halide and Boronic Acid Precursors: The starting materials, such as 4-bromophenol and 4-(2-carboxyethyl)phenylboronic acid, are synthesized or purchased.
Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., toluene) under inert atmosphere conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAl
Properties
IUPAC Name |
3-[4-[4-[4-(2-carboxyethyl)phenoxy]phenoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c25-23(26)15-5-17-1-7-19(8-2-17)29-21-11-13-22(14-12-21)30-20-9-3-18(4-10-20)6-16-24(27)28/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYBHGUNHXVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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